molecular formula C15H15ClN2 B8070152 (e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine

(e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine

Cat. No.: B8070152
M. Wt: 258.74 g/mol
InChI Key: SFDPYTYLNQFVAT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CSTMP is a stilbene-pyrazine hybrid compound characterized by a chlorostyryl moiety attached to a trimethylpyrazine core. It exhibits diverse pharmacological activities, including:

  • Antioxidant and Anticancer Effects: Induces apoptosis in A549 non-small cell lung cancer cells via IRE1α-dependent pathways .
  • ER Stress Modulation: Activates IRE1α kinase, promoting the Unfolded Protein Response (UPS) of ΔF508-CFTR and pendrin in bronchial epithelial cells .

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-3,5,6-trimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c1-10-11(2)18-15(12(3)17-10)9-8-13-6-4-5-7-14(13)16/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDPYTYLNQFVAT-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(C(=N1)C)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Mechanism of Action

CSTMP is characterized by its unique structure, which includes a chlorostyryl group attached to a trimethylpyrazine core. This configuration contributes to its biological activity.

Cancer Therapy

CSTMP has been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. Notably:

  • Lung Cancer : CSTMP has been shown to induce apoptosis in A549 non-small cell lung cancer cells through JNK activation and mitochondrial dysfunction .
  • Neuroblastoma : It promotes neuronal differentiation in neuroblastoma cells, enhancing their development and survival .

Neuroprotection

CSTMP's antioxidant properties make it a candidate for treating neurodegenerative diseases:

  • Alzheimer's Disease : Studies demonstrate that CSTMP can reduce inflammation and oxidative stress in microglial cells stimulated with amyloid-beta, potentially alleviating symptoms associated with Alzheimer's disease .

Endoplasmic Reticulum Stress Management

By activating the IRE1α pathway, CSTMP aids in the secretion of misfolded proteins, which is particularly relevant for:

  • Cystic Fibrosis : Treatment with CSTMP has been shown to restore the surface expression of misfolded CFTR proteins in cellular models, suggesting a therapeutic avenue for cystic fibrosis patients .

Table 1: Biological Activities of CSTMP

Activity TypeDescriptionReferences
AntioxidantReduces ROS levels; protects against oxidative stress
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectivePromotes neuronal survival; reduces inflammation
ER Stress ManagementActivates IRE1α pathway; rescues misfolded proteins

Table 2: Case Studies on CSTMP Applications

Study FocusFindingsYear
Lung CancerInduced apoptosis via JNK pathway2020
NeuroblastomaEnhanced differentiation of SH-SY5Y cells2014
Cystic FibrosisRestored CFTR surface expression through UPS2020

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Stilbene Moieties

Compound Structural Features Biological Activity Key Findings
CSTMP Chlorostyryl + trimethylpyrazine Antioxidant, anticancer, ER stress modulation Induces UPS of ΔF508-CFTR ; inhibits TRAF6 in LN ; IC50 not reported .
MSTMP Trimethoxystyryl + trimethylpyrazine Neuroprotective Protects SH-SY5Y cells from H₂O₂-induced oxidative stress; mechanism involves ROS scavenging .
TBN Nitrone derivative of ligustrazine Neuroprotective, tissue distribution High brain penetration (AUC₀–₃₆₀ = 2.48–13.74 mg·min·g⁻¹) .

Key Structural Differences :

  • CSTMP’s chlorostyryl group enhances electron-withdrawing properties, critical for IRE1α activation.
  • MSTMP’s trimethoxystyryl group improves solubility and antioxidant capacity.
  • TBN’s nitrone moiety stabilizes free radicals, aiding neuroprotection .

Ligustrazine Derivatives with Modified Linkers

Compound Linker Type Biological Activity Efficacy (EC₅₀/IC₅₀)
Compound 2c Ether Neuroprotective EC₅₀ = 1.07 μM (CoCl₂-induced PC12 cell damage) .
L4–L10 Acrylamide Neuroprotective L5: 90.1% yield; variable activity based on methoxy positioning .
TOA (Ligustrazine-Oleanolic Acid) Ester Cytotoxic Induces apoptosis in HRPC cells via mTOR/MEK pathways .

Functional Insights :

  • Ether-linked 2c shows superior plasma stability compared to ester-linked analogues (e.g., T-VA) .
  • Acrylamide-linked L5 achieves high synthetic yield (90.1%) but requires optimization for metabolic stability .

Pyrazine-Based Semiochemicals

Compound Substituents Application Activity
(3,5,6-Trimethylpyrazin-2-yl)methyl 3-methylbutanoate Ester + methylbutyl Insect attractant Strong EAD activity in Catocheilus wasps .
2-(3-Methylbutyl)-3,5,6-trimethylpyrazine Alkyl chain Insect attractant Field attraction comparable to natural pheromones .
CSTMP Chlorostyryl Pharmacological agent No insect attraction reported; distinct from semiochemicals .

Structural-Activity Relationship :

  • Alkyl/ester chains in semiochemicals enhance volatility for insect communication, whereas CSTMP’s chlorostyryl group prioritizes protein interactions.

Brominated and Functionalized Pyrazines

Compound Modification Application Key Data
2-Bromomethyl-3,5,6-trimethylpyrazine Bromination Synthetic intermediate 83–91% yield; used in drug conjugates .
PTX-ss-TMP (Disulfide-linked) Disulfide + paclitaxel Anticancer drug delivery Redox-sensitive nanoparticle carrier .
CSTMP Chlorostyryl Direct anticancer activity Induces apoptosis without conjugation .

Comparative Efficacy :

  • Brominated derivatives serve as intermediates, lacking intrinsic bioactivity.
  • CSTMP’s standalone activity contrasts with PTX-ss-TMP’s carrier-dependent mechanism .

Biological Activity

(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine (CSTMP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings on CSTMP's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

  • Chemical Name : (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine
  • CAS Number : 1000672-89-8
  • Molecular Formula : C13H14ClN3

CSTMP is classified as a stilbene derivative and has been noted for its antioxidant and anticancer properties .

1. Anticancer Activity

CSTMP exhibits potent anticancer effects through various mechanisms:

  • IRE1α Pathway Activation : CSTMP activates the IRE1α kinase pathway, which is crucial for rescuing misfolded proteins from degradation. This pathway enhances the cell surface expression of ΔF508-CFTR, a protein associated with cystic fibrosis, thereby improving cellular function .
  • Inhibition of Tumor Growth : In studies involving glioma cells, CSTMP was shown to inhibit neovascularization and tumor invasiveness by downregulating key signaling pathways such as the SDF-1/CXCR4 axis . This suggests potential applications in treating aggressive tumors.

2. Neuroprotective Effects

CSTMP also demonstrates neuroprotective properties:

  • Oxidative Stress Mitigation : Research indicates that CSTMP can reduce oxidative stress in neuronal cells by enhancing glutathione synthesis and inhibiting reactive oxygen species (ROS) production. This mechanism is vital for protecting against neurodegenerative diseases .
  • Improvement of Cognitive Function : In animal models, CSTMP has been shown to reverse memory impairments induced by scopolamine, indicating its potential as a cognitive enhancer .

Case Studies and Research Findings

The following table summarizes key studies that highlight the biological activity of CSTMP:

Study ReferenceFocus AreaKey Findings
Yu et al., 2012GliomaCSTMP inhibited tumor growth and promoted neuronal survival in vitro and in vivo.
Chen et al., 2013NeuroprotectionCSTMP enhanced survival rates of neurons under oxidative stress conditions.
Zhuang et al., 2014AngiogenesisDemonstrated inhibition of neovascularization in gliomas via SDF-1/CXCR4 axis modulation.
Kim et al., 2014Alzheimer's DiseaseCSTMP reduced inflammatory responses in microglial cells stimulated with Aβ25-35.
Cai et al., 2014Tumor BiologyShowed that CSTMP affects the PI3K/AKT signaling pathway, altering tumor behavior in medulloblastoma cells.

Q & A

Q. What synthetic methodologies are most effective for preparing (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine and its intermediates?

The synthesis of CSTMP derivatives typically involves multi-step protocols. For example:

  • Intermediate preparation : 3,5,6-Trimethylpyrazine-2-carboxylic acid is synthesized via oxidation of 2-(chloromethyl)-3,5,6-trimethylpyrazine using KMnO₄ at 55°C for 24 hours .
  • Coupling reactions : Styryl derivatives are formed using DMF as a solvent with NaH or K₂CO₃ as bases at 80–85°C, enabling ether/amide bond formation .
  • Structural confirmation : Key intermediates are validated via ¹H/¹³C NMR and HRMS, with chemical shifts (δ) and coupling constants (J) used to confirm stereochemistry .

Q. How can researchers characterize the structural and physicochemical properties of CSTMP derivatives?

Standard protocols include:

  • NMR spectroscopy : Assign δ values for vinyl protons (~6.5–7.5 ppm) and pyrazine methyl groups (~2.3–2.7 ppm) to confirm (E)-stereochemistry .
  • HRMS : Validate molecular formulas (e.g., CSTMP: C₁₅H₁₅ClN₂) with <5 ppm mass accuracy .
  • Thermal analysis : Melting points and stability under varying pH/temperature conditions are assessed to guide formulation .

Q. What preliminary biological activities have been reported for CSTMP?

  • Antioxidant activity : CSTMP stimulates proliferation of H₂O₂-damaged ECV-304 endothelial cells (EC₅₀ = 24.9 nM) and reduces lactate dehydrogenase (LDH) release in HUVECs .
  • Anticancer activity : Induces IRE1α-TRAF2-ASK1-mediated ER stress and mitochondrial apoptosis in A549 NSCLC cells .

Advanced Research Questions

Q. How does CSTMP mechanistically induce ER stress and apoptosis in cancer cells?

CSTMP triggers unfolded protein response (UPR) pathways via:

  • IRE1α activation : Binds to IRE1α’s kinase domain, promoting TRAF2-ASK1 complex formation and JNK phosphorylation, leading to mitochondrial cytochrome c release .
  • Caspase cascade : Activates caspase-9/-3, with PARP cleavage confirmed via Western blot .
  • Oxidative stress synergy : Amplifies ROS production, causing lipid peroxidation (e.g., elevated malondialdehyde) .

Q. How can researchers resolve contradictions in plasma stability data for pyrazine derivatives?

  • In vitro assays : Compare CSTMP’s stability in rat plasma (e.g., 37°C, pH 7.4) against controls like T-VA, which shows rapid ester hydrolysis .
  • Structural optimization : Replace ester bonds (prone to hydrolysis) with ether/amide linkages to enhance stability, as demonstrated for ligustrazine derivatives .
  • Pharmacokinetic validation : Use HPLC-UV to measure half-life (t₁/₂) and AUC in rodent models, as done for related compounds .

Q. What structure-activity relationships (SAR) guide the design of CSTMP analogs?

Key SAR insights:

  • Styryl group : The (E)-configuration and chloro substituent enhance π-π stacking with IRE1α’s hydrophobic pockets .
  • Pyrazine substituents : 3,5,6-Trimethyl groups improve lipophilicity (logP ~3.2), favoring blood-brain barrier penetration .
  • Linker modifications : Replacing styryl with bulkier groups (e.g., naphthyl) reduces activity, suggesting steric hindrance limits target binding .

Q. What experimental models are suitable for evaluating CSTMP’s neuroprotective and anticancer efficacy?

  • In vitro :
    • CoCl₂-induced neurotoxicity in differentiated PC12 cells (EC₅₀ = 1.07 μM for analog 2c) .
    • A549 NSCLC spheroids for 3D apoptosis assays .
  • In vivo :
    • Middle cerebral artery occlusion (MCAO) models to assess brain bioavailability .
    • Chick chorioallantoic membrane (CAM) assays for anti-angiogenic effects .

Q. How can pharmacokinetic challenges (e.g., short half-life) be addressed for CSTMP?

  • Prodrug strategies : Synthesize lipophilic derivatives (e.g., palmitate esters) to improve t₁/₂. HTMPP (a TMP prodrug) increased AUC by 2.05-fold in rats via lipid emulsion delivery .
  • Nanocarriers : Use redox-sensitive nanoparticles (e.g., disulfide-linked PTX-ss-TMP) for controlled release and reduced systemic toxicity .

Q. What analytical methods quantify CSTMP’s interaction with reactive nitrogen species (RNS)?

  • Fluorescent probes : Coumarin boronic acid detects peroxynitrite (ONOO⁻) generation in CSTMP-treated cells .
  • LC-MS/MS : Quantifies nitrotyrosine adducts in proteins to assess RNS-mediated post-translational modifications .

Q. How can CSTMP be integrated into combination therapies for enhanced efficacy?

  • Synergy with PROTACs : Co-administer with EGFR degraders (e.g., MS9427) to target mutant NSCLC cells .
  • Adjuvant antioxidants : Pair with glutathione precursors to mitigate off-target ROS in normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine
Reactant of Route 2
Reactant of Route 2
(e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.